molecular formula C11H14ClN5 B1149946 Cycloguanil D6

Cycloguanil D6

Cat. No.: B1149946
M. Wt: 257.75 g/mol
InChI Key: QMNFFXRFOJIOKZ-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

This intermediate is then condensed with acetone to form Cycloguanil . The deuterium labeling is achieved by using deuterated reagents in the synthesis process.

Industrial Production Methods

Industrial production of Cycloguanil D6 follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cycloguanil D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their biological activities and potential therapeutic applications .

Mechanism of Action

Cycloguanil D6 exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition disrupts folate metabolism, which is essential for DNA synthesis and cell division. The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting the growth of rapidly dividing cells, such as malaria parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloguanil D6 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of drug distribution and metabolism is crucial.

Properties

Molecular Formula

C11H14ClN5

Molecular Weight

257.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)/i1D3,2D3

InChI Key

QMNFFXRFOJIOKZ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H]

SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C

Origin of Product

United States

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